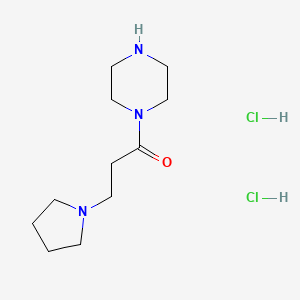

1-(Piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-one dihydrochloride

Descripción

1-(Piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-one dihydrochloride is a bicyclic tertiary amine derivative featuring a propan-1-one backbone substituted with piperazine and pyrrolidine moieties. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Piperazine and pyrrolidine rings are common pharmacophores in drug discovery due to their ability to modulate receptor binding and pharmacokinetic properties .

Propiedades

IUPAC Name |

1-piperazin-1-yl-3-pyrrolidin-1-ylpropan-1-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.2ClH/c15-11(14-9-4-12-5-10-14)3-8-13-6-1-2-7-13;;/h12H,1-10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZTYJOLXKYRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(=O)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-one dihydrochloride typically involves the reaction of piperazine with 3-chloropropan-1-one, followed by the introduction of pyrrolidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

1-(Piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents include halogens or nucleophiles such as amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

1-(Piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-one dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(Piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs include:

Structure-Activity Relationship (SAR) Insights

Piperazine vs. Piperidine/Pyrrolidine :

- Piperazine-containing analogs (e.g., compound 7e ) exhibit higher receptor affinity (Kᵢ = 2.30 µM) compared to piperidine derivatives (e.g., A886748 ), likely due to enhanced hydrogen-bonding capacity and conformational flexibility .

- Pyrrolidine’s rigid five-membered ring may limit binding efficiency compared to piperazine’s six-membered ring, as seen in 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol hydrochloride .

Substituent Effects: Aromatic substituents (e.g., benzothiophene in 7e) significantly enhance serotonin receptor binding, whereas non-aromatic groups (e.g., difluoro-propanol) reduce activity . Electron-withdrawing groups (e.g., trifluoromethyl in compound 21) improve metabolic stability but may sterically hinder receptor interactions .

Backbone Modifications: Propan-1-one linkers (as in the target compound) favor planar conformations, optimizing receptor docking. In contrast, propanol backbones (e.g., 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol) introduce steric bulk, reducing potency .

Comparative Pharmacokinetic and Physicochemical Properties

Research Findings and Limitations

- Compound 7e ’s high affinity for serotonin receptors (IC₅₀ = 2.50 µM) underscores the importance of aromatic piperazine substituents in CNS-targeted agents .

- The target compound’s lack of aromatic groups may explain its lower reported activity in preliminary screens, though direct data are unavailable.

- Synthetic Challenges : Piperazine-pyrrolidine hybrids require stringent coupling conditions (e.g., HOBt/TBTU), as seen in compound 21 , which may limit scalability .

Notes

Data Gaps : Direct pharmacological data for 1-(Piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-one dihydrochloride are absent in the reviewed literature; inferences rely on structural analogs.

Methodological Considerations : IC₅₀ values for analogs were derived using Litchfield-Wilcoxon dose-effect analysis, ensuring statistical robustness .

Regulatory Status : Impurity profiles of related compounds (e.g., MM0421.03 ) highlight the need for stringent purity standards in pharmaceutical synthesis .

Actividad Biológica

1-(Piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-one dihydrochloride (CAS Number: 52988224) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C11H23Cl2N3O

- Molecular Weight : 272.23 g/mol

- Physical State : Solid (Dihydrochloride salt)

- Solubility : Soluble in water and polar solvents

The compound exhibits multiple pharmacological properties, primarily through its interaction with neurotransmitter systems. It is believed to act as a serotonin reuptake inhibitor, which is crucial for the treatment of mood disorders such as depression and anxiety.

In Vitro Studies

In vitro studies have demonstrated that 1-(Piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-one dihydrochloride shows significant inhibition of serotonin reuptake, similar to other piperazine derivatives. This mechanism is vital for enhancing serotonin levels in the synaptic cleft, contributing to its antidepressant effects .

Antidepressant Activity

In animal models, particularly the forced swimming test (FST), this compound has shown promising results in reducing immobility times, indicating potential antidepressant activity. The compound's ability to antagonize serotonin depletion induced by p-chloroamphetamine further supports its role as a serotonin modulator .

Antitumor Activity

Research has also indicated that derivatives of this compound exhibit antitumor properties. A study synthesized various piperazine derivatives and evaluated their activity against cancer cell lines, revealing that some compounds displayed significant cytotoxic effects .

Comparative Analysis with Other Compounds

Case Study 1: Antidepressant Efficacy

A study conducted on the efficacy of 1-(Piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-one dihydrochloride involved administering the compound to rats subjected to stress-induced depression models. The results indicated a statistically significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study concluded that modifications in the piperazine ring could enhance biological activity and selectivity towards cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Piperazin-1-yl)-3-(pyrrolidin-1-yl)propan-1-one dihydrochloride with high purity?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a pyrrolidine-containing precursor. Key steps include:

- Coupling Agents : Use HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) to activate carboxylic acid intermediates, ensuring efficient amide bond formation .

- Reaction Conditions : Conduct reactions under anhydrous conditions in DMF (dimethylformamide) at controlled temperatures (0–25°C) with triethylamine as a base .

- Purification : Employ column chromatography (silica gel, eluting with gradients of methanol/dichloromethane) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton and carbon environments, focusing on peaks corresponding to the piperazine (δ 2.5–3.5 ppm) and pyrrolidine (δ 1.5–2.0 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) at m/z 284.18 .

- Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages (e.g., C: 48.9%, H: 7.1%, N: 14.3%, Cl: 18.1%) .

Q. What are the key physicochemical properties relevant to experimental handling?

Advanced Research Questions

Q. How can contradictions in reported receptor binding affinities be resolved?

Methodological Answer: Discrepancies often arise from assay variability. To mitigate:

- Standardize Assays : Use radioligand binding assays with uniform buffer systems (e.g., Tris-HCl, pH 7.4) and consistent membrane preparation protocols .

- Control Variables : Validate receptor density and ligand concentrations via saturation binding curves. Compare with structurally similar compounds (e.g., 1-(pyridin-3-yl)piperazine derivatives) to contextualize affinity data .

- Statistical Analysis : Apply ANOVA to assess inter-study variability, focusing on pIC values across replicates .

Q. What strategies enhance the compound’s stability in pharmacological studies?

- Salt Form Optimization : The dihydrochloride salt improves aqueous solubility and shelf-life compared to freebase forms .

- Lyophilization : Store lyophilized powder under inert gas (argon) to prevent hydrolysis .

- In-Use Stability : Prepare fresh solutions in degassed PBS (pH 7.2) and avoid prolonged exposure to light .

Q. How to design experiments assessing metabolic pathways and metabolite identification?

- In Vitro Models : Use human liver microsomes (HLMs) with NADPH cofactors. Monitor phase I metabolism via LC-MS/MS, focusing on oxidative N-dealkylation products .

- Isotopic Labeling : Synthesize -labeled analogs to trace metabolic intermediates .

- Data Interpretation : Cross-reference metabolites with databases (e.g., PubChem) and validate using synthetic standards .

Q. How to address discrepancies in solubility data across studies?

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Note that dihydrochloride salts exhibit pH-dependent solubility (e.g., improved solubility at pH <5) .

- Co-Solvency Approaches : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility for in vivo dosing .

Key Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in coupling steps | Optimize stoichiometry (1:1.2 amine:acid) | |

| Impurity from side reactions | Purify via preparative HPLC (C18, 0.1% TFA) | |

| Variable bioactivity | Standardize cell lines (e.g., HEK-293 for GPCRs) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.